molecular formula C10H9ClFN3 B1426739 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338655-97-2

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B1426739
CAS No.: 1338655-97-2
M. Wt: 225.65 g/mol
InChI Key: PUFXHQZGRBMISE-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a fluorophenyl group, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the chloromethyl and fluorophenyl groups being introduced through appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The fluorophenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an aminomethyl derivative, while oxidation of the methyl group could produce a carboxylic acid derivative.

Scientific Research Applications

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Agrochemicals: It can be incorporated into the design of pesticides and herbicides due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, it could inhibit an enzyme by forming a covalent bond with its active site, or it could act as an antagonist by blocking a receptor.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole: Similar structure but without the methyl group.

    4-(chloromethyl)-1-(4-fluorophenyl)-5-phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a methyl group.

    4-(chloromethyl)-1-(4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization through substitution reactions, while the fluorophenyl group can enhance the compound’s stability and biological activity. The methyl group can influence the compound’s lipophilicity and overall molecular conformation, potentially affecting its interaction with biological targets.

Properties

IUPAC Name

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXHQZGRBMISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
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4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
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4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 4
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4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

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